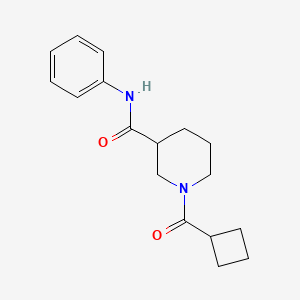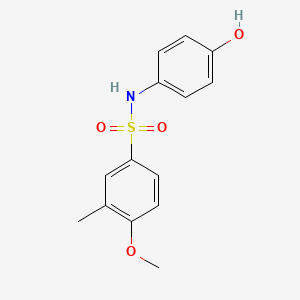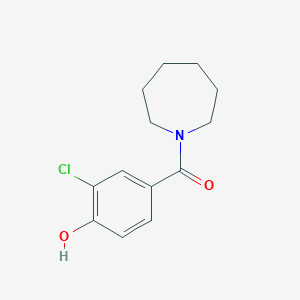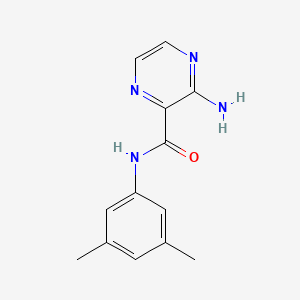
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide, also known as TFB-TZ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. TFB-TZ is a thiazolidine derivative that possesses unique biochemical and physiological properties, making it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide is not fully understood. However, it has been suggested that 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide may exert its effects by modulating various signaling pathways involved in inflammation, tumor growth, and glucose metabolism. 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to exert a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis. Additionally, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide is its versatility in various biomedical fields. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for drug discovery and development. Additionally, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related disorders. However, one of the limitations of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide is its potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for the study of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide. One of the future directions is the exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide and to identify its molecular targets. Furthermore, the development of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide derivatives with improved pharmacological properties may lead to the discovery of novel therapeutics for various biomedical applications.
Méthodes De Synthèse
The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide involves the reaction of 2,2,2-trifluoroethylamine with 4-chloro-3-nitrobenzoic acid to obtain 4-(2,2,2-trifluoroethylamino)-3-nitrobenzoic acid, followed by the reaction of the obtained compound with thiosemicarbazide to yield 4-(2,2,2-trifluoroethylamino)-3-nitrothiosemicarbazide. Finally, the reaction of 4-(2,2,2-trifluoroethylamino)-3-nitrothiosemicarbazide with acetic anhydride results in the formation of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide.
Applications De Recherche Scientifique
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been extensively studied for its potential applications in various biomedical fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been found to have antioxidant properties, making it a promising candidate for the treatment of oxidative stress-related disorders.
Propriétés
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3S/c13-12(14,15)8-16-11(18)9-2-4-10(5-3-9)17-6-1-7-21(17,19)20/h2-5H,1,6-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOOVFWRJGUHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)



![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)
![[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465887.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)



![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)
